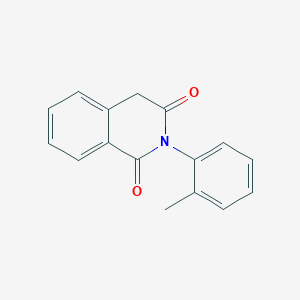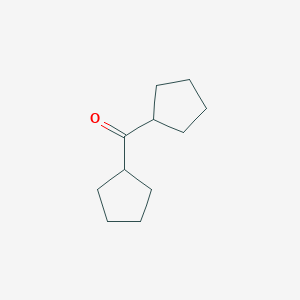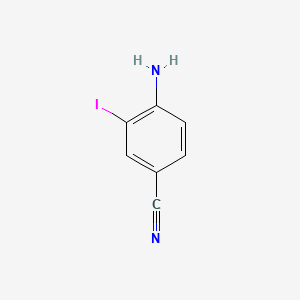![molecular formula C13H17N3OS B1275694 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-94-3](/img/structure/B1275694.png)
5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and is a core structure in many pharmaceuticals. The specific compound is not directly studied in the provided papers, but its structural relatives have been synthesized and evaluated for their biological activities, such as antifungal, antibacterial, and antioxidative properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of thiocarbohydrazide with various acids or aldehydes. For instance, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were prepared by heating thiocarbohydrazide with 3,5-dimethoxy benzoic acid and then treating with substituted benzaldehydes . Similarly, the synthesis of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol involved refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a series of reactions leading to the target compound . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as IR, Mass, 1H NMR, and elemental analysis . Crystal structures can also be determined, providing insights into the dihedral angles and supramolecular interactions within the lattice . Quantum chemical calculations, including density functional theory (DFT), can be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For example, they can be used as reagents for selective esterification of benzylic alcohols under Mitsunobu conditions . They can also react with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to form S-substituted derivatives with potential antioxidative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their substituents. Schiff bases derived from triazole-thiols showed promising antifungal activity against Candida albicans, with chloride-substituted derivatives being particularly active . The solubility, stability, and reactivity of these compounds can be predicted using in silico pharmacokinetic predictions, which also assess their compliance with Lipinski's rule of five . Theoretical studies can predict properties such as nonlinear optical properties, which were found to be significant in some triazole derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study described the synthesis of various triazole-thione derivatives, including compounds related to 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. These compounds were characterized through spectroscopic methods and crystal structure analysis (Xu et al., 2006).
Biological Applications
- Antibacterial and Antifungal Properties : A study synthesized a series of molecules bearing functional groups related to 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol to investigate their antibiotic effects against Gram-positive and Gram-negative bacteria. The study also examined their lipoxygenase activity (S. Rasool et al., 2016).
- Antioxidant and α-glucosidase Inhibitory Activities : Another research focused on Schiff bases containing 1,2,4-triazole and pyrazole rings, similar in structure to the target compound, and evaluated their antioxidant and α-glucosidase inhibitory activities. The study combined DFT calculations, molecular dynamics simulations, and in vitro methods (R. Pillai et al., 2019).
- Anti-inflammatory Activity : A different study synthesized new derivatives of 1,2,4-triazole, structurally related to the target compound, and demonstrated their anti-inflammatory activity. This highlights the potential of similar compounds in therapeutic applications (L. Labanauskas et al., 2001).
Chemical Properties and Reactions
- A research paper explored the synthesis and reactions of triazole-thione derivatives, demonstrating a variety of chemical transformations and properties. This study provides insights into the chemical behavior of compounds like 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (M. Nikpour and H. Motamedi, 2015).
Safety And Hazards
As with all chemicals, safety and hazards would depend on the specific properties of the compound, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on “5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol”, it’s important to follow general safety guidelines when handling it, such as avoiding inhalation or skin contact, and using appropriate personal protective equipment.
Direcciones Futuras
The future directions of research would depend on the specific properties and potential applications of “5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol”. Given the wide range of uses for triazole and thiol compounds, there could be many possible directions for future research.
Please note that this is a general overview and may not apply directly to “5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol”. For more specific information, further research would be needed. If you have access to a laboratory or research institution, they may be able to provide more detailed information or perform specific tests on the compound. Always remember to follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)8-17-11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPCGMKEKORRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=CC(=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397027 |
Source


|
| Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588673-94-3 |
Source


|
| Record name | 5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)




